REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]([NH:5][CH2:6][C:7]([OH:9])=[O:8])=[O:4].[C:10](Cl)(=[O:14])[C:11]([CH3:13])=[CH2:12].[OH-].[Na+].COC1C=CC(O)=CC=1>>[C:10]([NH:1][CH2:2][C:3]([NH:5][CH2:6][C:7]([OH:9])=[O:8])=[O:4])(=[O:14])[C:11]([CH3:13])=[CH2:12] |f:2.3|
|
Name
|
|
Quantity
|
132 g
|
Type
|
reactant
|
Smiles
|
NCC(=O)NCC(=O)O
|
Name
|
|
Quantity
|
105 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)Cl
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
White precipitate is formed from the reaction mixture
|
Type
|
CUSTOM
|
Details
|
The precipitate crystallized from water
|
Type
|
CUSTOM
|
Details
|
a melting point of (192°-196° C.)
|
Name
|
|
Type
|
|
Smiles
|
C(C(=C)C)(=O)NCC(=O)NCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |